Home > Products > Screening Compounds P32574 > 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole - 1240568-76-6

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

Catalog Number: EVT-6477549
CAS Number: 1240568-76-6
Molecular Formula: C11H5Br2F6N3
Molecular Weight: 452.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one (Aprepitant)

  • Compound Description: Aprepitant is a potent and selective NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. It is marketed under the trade name EMEND IV. []
  • Relevance: This compound shares the central 3,5-bis(trifluoromethyl)phenyl moiety with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole. Both compounds also feature a 1,2,4-triazole ring, though substituted differently. The presence of the bis(trifluoromethyl)phenyl and triazole groups suggests a possible shared mechanism of action or similar pharmacological profiles. [, , , , , , ]

Fosaprepitant Dimeglumine (FPD)

  • Compound Description: FPD is a water-soluble prodrug of Aprepitant, rapidly converted to the active drug in vivo. It is also used for the prevention of chemotherapy-induced nausea and vomiting. []
  • Relevance: As a prodrug of Aprepitant, Fosaprepitant Dimeglumine also shares the core 3,5-bis(trifluoromethyl)phenyl and the 1,2,4-triazole ring system with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, highlighting the significance of these structural elements in this class of compounds. []

3-[-(2S,3S)-3-(((3,5-Bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-1,2,4-triazole (Compound 11)

  • Compound Description: This compound is a potent human NK1 receptor antagonist exhibiting good oral bioavailability. It represents a lead structure in the development of novel therapeutics for conditions potentially treatable with NK1 antagonists. []
  • Relevance: This molecule, alongside 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, belongs to the N-heteroarylpiperidine ether-based human NK1 antagonist family. The common 3,5-bis(trifluoromethyl)phenyl and the 1,2,4-triazole ring systems suggest a structure-activity relationship between these molecules, pointing towards the importance of these elements for their biological activity. []

5-[¿(2S,3S)-3-(((3,5-Bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone (Compound 12)

  • Compound Description: Similar to compound 11, this molecule exhibits potent human NK1 receptor antagonist activity and possesses improved oral bioavailability. Its triazolone ring demonstrates superior metabolic stability compared to other related compounds. []
  • Relevance: Both this compound and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole belong to the same class of N-heteroarylpiperidine ether-based human NK1 antagonists, and both contain the 3,5-bis(trifluoromethyl)phenyl moiety. The presence of the triazole ring, albeit in a modified form (triazolone) in compound 12, emphasizes the relevance of this heterocycle in designing NK1 antagonists. []

L-742,694 (5-[[2(S)-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)

  • Compound Description: L-742,694 is an NK1 antagonist investigated for its potential therapeutic effects in treating anxiety and depression. []
  • Relevance: Similar to 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, this compound contains both a 3,5-bis(trifluoromethyl)phenyl group and a 1,2,4-triazole ring, emphasizing the importance of these structural motifs in the development of NK1 antagonists. []

MK-869 (5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)

  • Compound Description: MK-869 is another NK1 antagonist researched for its therapeutic potential in treating anxiety and depression. []
  • Relevance: MK-869, similar to 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, features a 3,5-bis(trifluoromethyl)phenyl group and a 1,2,4-triazole ring. The recurring presence of these groups in NK1 antagonists suggests their crucial role in binding to the target receptor and eliciting biological activity. []

L-760,735-F (4-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine)

  • Compound Description: L-760,735-F is an NK1 antagonist evaluated for its efficacy in treating anxiety and depression. []
  • Relevance: L-760,735-F shares the 3,5-bis(trifluoromethyl)phenyl group with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole and, despite having a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, the structural similarities point towards a potential for similar pharmacological profiles. []

L-733,060 ((2S,3S)3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine) and L-733,061 ((2R,3R)-3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine)

  • Compound Description: These are enantiomeric NK1 antagonists investigated for their therapeutic potential in treating anxiety and depression. []
  • Relevance: Both L-733,060 and L-733,061 contain the 3,5-bis(trifluoromethyl)phenyl moiety, which is also present in 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole. The presence of this shared structural feature across various NK1 antagonists highlights its significance for the biological activity of these compounds. []

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (Compound 9a)

  • Compound Description: This compound is a potent NK-1 antagonist synthesized using regioselective pyridine metallation chemistry. []
  • Relevance: Both compound 9a and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole share the 3,5-bis(trifluoromethyl)phenyl group and contain a substituted triazole ring, indicating their potential for similar pharmacological activity as NK-1 antagonists. []

[l-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (Compound 16a)

  • Compound Description: Compound 16a is another potent NK-1 antagonist synthesized via regioselective pyridine metallation. []
  • Relevance: This compound and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole both possess the 3,5-bis(trifluoromethyl)phenyl group and include a substituted triazole ring. The similar structures suggest their belonging to the same class of NK-1 antagonists and potential for shared mechanisms of action. []
Overview

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is a complex heterocyclic compound characterized by a triazole ring substituted with bromine and trifluoromethyl groups. The molecular formula for this compound is C13H8Br2F6N4, and it is recognized for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.

Source

This compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical vendors. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in drug discovery and development.

Classification

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole falls under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Its specific classification within this group is influenced by the presence of bromine and trifluoromethyl substituents, which significantly affect its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole typically involves several key steps:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
  2. Bromination: The introduction of bromine atoms at the 3 and 5 positions of the triazole ring can be accomplished through electrophilic bromination.
  3. Substitution with Trifluoromethylphenylmethyl Group: This final step involves nucleophilic substitution where the trifluoromethylphenylmethyl group is introduced into the triazole framework.

Technical Details

The reaction conditions for these steps often require careful temperature control and the use of solvents that promote solubility and reactivity. Catalysts may also be employed to enhance yields.

Molecular Structure Analysis

Structure

The molecular structure of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole features:

  • A triazole ring that provides a planar structure conducive to interaction with biological targets.
  • Bromine substituents at the 3 and 5 positions enhance the compound's reactivity.
  • A trifluoromethyl group at the phenyl position increases lipophilicity and metabolic stability.
Chemical Reactions Analysis

Reactions

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole can participate in several chemical reactions:

  • Nucleophilic substitutions due to the electrophilic nature of the bromine atoms.
  • Electrophilic aromatic substitutions facilitated by the electron-withdrawing trifluoromethyl groups.

Technical Details

The reactivity of this compound is significantly influenced by its electron distribution and steric factors introduced by bulky substituents like trifluoromethyl groups.

Mechanism of Action

Process

In medicinal chemistry applications, 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole may act as a ligand for various receptors or enzymes. The mechanism typically involves:

  • Binding to target sites on proteins or enzymes.
  • Modulating biological pathways through inhibition or activation mechanisms.

Data

The presence of trifluoromethyl groups can enhance binding affinity due to increased lipophilicity and better interaction with hydrophobic regions of target proteins.

Physical and Chemical Properties Analysis

Physical Properties

This compound typically exhibits:

  • A solid state at room temperature.
  • High thermal stability due to its heterocyclic structure.

Chemical Properties

Key chemical properties include:

  • High reactivity due to electrophilic bromine atoms.
  • Potential for forming coordination complexes with metals or other ligands.

Relevant data such as melting point and solubility would depend on specific experimental conditions but are crucial for practical applications in laboratories.

Applications

Scientific Uses

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole has several notable applications:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to modulate biological targets effectively.
  • Biochemical Research: The compound serves as a tool in studying enzyme mechanisms or receptor interactions.
  • Agricultural Chemistry: Its properties may also lend themselves to use in developing agrochemicals or pesticides due to its biological activity against pests or pathogens.
Synthetic Methodologies for 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

Multi-Step Cyclization Strategies for Triazole Core Formation

The construction of the 1,2,4-triazole core typically employs Pellizzari synthesis or Einhorn-Brunner approaches as foundational methodologies. In Pellizzari synthesis, amides react with hydrazides to form acyl amidrazone intermediates, which undergo thermally induced intramolecular cyclization to yield the triazole scaffold [4]. For the target compound, this strategy would initiate with hydrazine derivatives and carboxylic acid precursors capable of accommodating subsequent bromination and alkylation steps. The Einhorn-Brunner method offers complementary utility through acid-catalyzed condensation between formylacetamide derivatives and alkyl hydrazines, generating 1-alkyl-5-methyl-1,2,4-triazoles [4]. Given the absence of methyl groups in the target molecule, this approach would require modification using non-methylated carbonyl precursors.

Advanced cyclization routes documented for pharmacologically active triazoles involve multi-component reactions under metal catalysis. For example, ZrOCl₂·8H₂O catalyzes the one-pot synthesis of 1,2,4-triazines from 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole-4-carbohydrazides and benzil derivatives in ethanol/water systems (yields: 87–94%) [2]. While these methods generate fused systems, they demonstrate the feasibility of transition metal catalysts in constructing complex triazole-containing architectures. The non-fused target compound would likely require initial synthesis of an unsubstituted or minimally substituted 1,2,4-triazole core, followed by sequential functionalization at N1, C3, and C5 positions to accommodate the dibromo and bis(trifluoromethyl)benzyl substituents.

Bromination Techniques for 3,5-Dibromo Substitution Patterns

Electrophilic bromination constitutes the most direct route for installing bromine atoms at the C3 and C5 positions of pre-formed 1,2,4-triazoles. The parent 1H-1,2,4-triazole (CAS 288-88-0) undergoes efficient dibromination in aqueous alkaline conditions, yielding 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) as a stable crystalline solid with melting point 201°C . Bromination protocols typically employ molecular bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like water, methanol, or dichloromethane, with reaction times ranging from 1-24 hours depending on temperature and substituent effects.

Table 1: Bromination Efficiency Under Different Conditions

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Br₂ (2.2 equiv)H₂O/NaOH25382
NBS (2.5 equiv)DCM401278
Br₂/CCl₄ (1:1)CCl₄Reflux165

The bromination regioselectivity arises from the inherent electron deficiency of the triazole ring system. Both C3 and C5 positions exhibit low electron density (0.744), rendering them highly susceptible to electrophilic attack [4]. For N1-substituted derivatives like the target compound, bromination must precede N-alkylation because the electron-donating alkyl group diminishes ring reactivity toward electrophiles. Attempted bromination after N-benzylation typically results in reduced yields (30-45%) and requires forcing conditions (excess Br₂, elevated temperatures) . Consequently, the optimal sequence involves dibromination of the parent triazole followed by regioselective N1 alkylation with the bis(trifluoromethyl)benzyl moiety.

Trifluoromethylphenylmethyl Group Introduction via Nucleophilic Substitution

The critical benzylation step installs the 3,5-bis(trifluoromethyl)benzyl group at the N1 position via nucleophilic substitution. This transformation employs 3,5-bis(trifluoromethyl)benzyl bromide as the preferred alkylating agent due to its superior leaving group ability compared to chlorides. The reaction proceeds through SN₂ mechanism, where the triazole nitrogen acts as nucleophile attacking the benzylic carbon. The electron-withdrawing trifluoromethyl groups enhance reactivity by reducing electron density at the reaction center, though steric effects from the meta-substituents necessitate optimization [5] [7].

Key parameters influencing alkylation efficiency include:

  • Base Selection: Non-nucleophilic bases (K₂CO₃, Cs₂CO₃) prevent competing elimination while neutralizing HBr byproduct
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, acetonitrile) facilitate ionic intermediates and enhance reaction rates
  • Stoichiometry: 1.1-1.3 equivalents alkyl halide minimizes di-quaternization while ensuring complete conversion

Table 2: N-Alkylation Optimization Parameters

Base (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80875
Cs₂CO₃Acetonitrile70682
NaHTHF60468
DBUDMSO90371

The bulkiness of 3,5-bis(trifluoromethyl)benzyl bromide compared to simpler benzyl halides contributes to moderately longer reaction times (typically 6-10 hours at 70-80°C). Post-alkylation purification often employs recrystallization from ethanol/water mixtures or chromatographic separation on silica gel, yielding the target compound as a white crystalline solid [5] [7].

Solvent and Catalyst Optimization in Heterocyclic Functionalization

Solvent systems critically influence both cyclization and functionalization efficiencies. For bromination steps, aqueous NaOH solutions provide optimal media by solubilizing reagents while suppressing ring hydrolysis. Subsequent N-alkylation requires anhydrous polar aprotic solvents to enhance nucleophilicity of the triazole nitrogen. Studies on analogous systems demonstrate that DMF maximizes alkylation yields (82%) compared to THF (68%) or acetonitrile (75%), attributable to its superior solvation of ionic intermediates [5].

Catalyst selection proves indispensable for low-yielding transformations. Copper(I) catalysts (CuI, CuBr) accelerate SNAr reactions involving halogenated triazoles, though their impact on benzylic alkylation is minimal. For the critical N-alkylation step, phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5-10 mol%) enhance interfacial reactivity in biphasic systems, improving yields by 12-18% [4]. Microwave irradiation significantly reduces reaction times for cyclization steps—hydrazine-formamide condensations achieve 90% conversion in 20 minutes versus 12 hours under conventional heating [4].

Table 3: Solvent and Catalyst Performance in N-Alkylation

Solvent SystemCatalyst (10 mol%)Reaction Time (h)Isolated Yield (%)
DMFNone875
DMFTBAB587
AcetonitrileKI678
DMSO18-crown-6483
Ethanol/H₂O (3:1)TBAB1062

Notably, the strong electron-withdrawing nature of the 3,5-dibromotriazole core necessitates mild conditions to prevent decomposition. Temperature control proves crucial—maintaining reactions below 90°C prevents dehalogenation or ring degradation. Final purification leverages the compound’s high crystallinity; slow evaporation from dichloromethane/hexane yields X-ray quality crystals suitable for structural confirmation [5] [7].

Properties

CAS Number

1240568-76-6

Product Name

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole

Molecular Formula

C11H5Br2F6N3

Molecular Weight

452.98 g/mol

InChI

InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2

InChI Key

BZOQFAPDCBUGRR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.